molecular formula C17H19FN2O3S B5379103 1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-4-phenylpiperazine

1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-4-phenylpiperazine

Cat. No. B5379103
M. Wt: 350.4 g/mol
InChI Key: SIFXOULXSYNCDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-4-phenylpiperazine, also known as FPSP, is a chemical compound that belongs to the piperazine family. It has been extensively studied for its potential use in scientific research as well as in medicinal chemistry. The compound has shown promising results in various studies, and its unique structure has attracted the attention of researchers in the field.

Mechanism of Action

The mechanism of action of 1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-4-phenylpiperazine is not fully understood, but it is believed to act on various receptors in the body, including the serotonin receptor and the dopamine receptor. It has been shown to have an affinity for these receptors, which may explain its potential therapeutic effects.
Biochemical and Physiological Effects:
1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-4-phenylpiperazine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitters such as serotonin and dopamine. It has also been shown to have potential anti-inflammatory effects and to modulate the immune system. These effects make it a promising compound for further research in various areas of medicine.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-4-phenylpiperazine in lab experiments include its unique structure, which makes it an attractive target for drug development. It has also been shown to have potential therapeutic effects in various areas of medicine. However, the limitations of using 1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-4-phenylpiperazine in lab experiments include its limited solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on 1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-4-phenylpiperazine, including further studies on its mechanism of action and potential therapeutic effects. The compound may also be used as a starting point for the development of new drugs with improved efficacy and safety profiles. Additionally, the synthesis of 1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-4-phenylpiperazine may be optimized to produce higher yields and purity, making it more accessible for research purposes.
Conclusion:
In conclusion, 1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-4-phenylpiperazine is a promising chemical compound with potential therapeutic effects in various areas of medicine. Its unique structure and mechanism of action make it an attractive target for drug development, and further research on its biochemical and physiological effects may lead to the development of new and improved drugs.

Synthesis Methods

The synthesis of 1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-4-phenylpiperazine involves a multi-step process that includes the reaction of 3-fluoro-4-methoxyaniline with p-toluenesulfonyl chloride to form 3-fluoro-4-methoxyphenylsulfonyl chloride. This intermediate is then reacted with phenylpiperazine to yield 1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-4-phenylpiperazine. The synthesis of 1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-4-phenylpiperazine has been optimized to produce high yields and purity.

Scientific Research Applications

1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-4-phenylpiperazine has been used in various scientific research studies, including studies on the central nervous system, cardiovascular system, and cancer. It has been shown to have potential therapeutic effects in these areas, and its unique structure has made it an attractive target for drug development.

properties

IUPAC Name

1-(3-fluoro-4-methoxyphenyl)sulfonyl-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O3S/c1-23-17-8-7-15(13-16(17)18)24(21,22)20-11-9-19(10-12-20)14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIFXOULXSYNCDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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